6-Bromo-4-ethyl-benzo[1,3]dioxole
Description
6-Bromo-4-ethyl-benzo[1,3]dioxole is a halogenated derivative of the benzo[1,3]dioxole scaffold, a bicyclic structure featuring a fused benzene ring and a 1,3-dioxole moiety. The compound is characterized by a bromine atom at position 6 and an ethyl group at position 4.
Properties
Molecular Formula |
C9H9BrO2 |
|---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
6-bromo-4-ethyl-1,3-benzodioxole |
InChI |
InChI=1S/C9H9BrO2/c1-2-6-3-7(10)4-8-9(6)12-5-11-8/h3-4H,2,5H2,1H3 |
InChI Key |
XFNBIDRNBNMTNK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC(=C1)Br)OCO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The benzo[1,3]dioxole core is a versatile pharmacophore found in commercial fragrances (e.g., piperonal) and pharmaceuticals (e.g., etoposide) . Below is a comparative analysis of key analogues:
Key Observations:
- Substituent Position : Bromine at position 6 (as in the target compound and Methyl 6-bromo-benzo[d][1,3]dioxole-4-carboxylate) may enhance electrophilic reactivity compared to bromine at position 8 in dihydrodioxine derivatives .
- Ring Modifications : Derivatives with a benzo[1,4]dioxine ring (e.g., Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate) exhibit lower bioactivity, possibly due to reduced ring strain or altered electronic properties .
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